molecular formula C13H15Cl2NO B2596359 N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide CAS No. 2411243-79-1

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide

Cat. No.: B2596359
CAS No.: 2411243-79-1
M. Wt: 272.17
InChI Key: SMDIYXBAEYOLET-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide typically involves the reaction of 3,5-dichlorobenzyl chloride with N-methylprop-2-enamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the dichlorophenyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-Dichlorophenyl)propyl]-N-methylprop-2-enamide: Similar structure but with a different position of the chlorine atoms on the phenyl ring.

    N-[1-(3,5-Dichlorophenyl)ethyl]-N-methylprop-2-enamide: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of a propyl chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[1-(3,5-dichlorophenyl)propyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-4-12(16(3)13(17)5-2)9-6-10(14)8-11(15)7-9/h5-8,12H,2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIYXBAEYOLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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